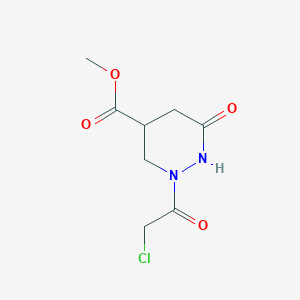
2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. The presence of functional groups such as the chloro-acetyl and carboxylic acid methyl ester makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate dicarbonyl compounds with hydrazine or its derivatives.
Introduction of the Chloro-acetyl Group: The chloro-acetyl group can be introduced via the reaction of the pyridazine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group can be esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro-acetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like triethylamine.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with amines or thiols.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anticancer, antiviral, or antibacterial properties.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid methyl ester depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The chloro-acetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The pyridazine ring can also participate in hydrogen bonding and hydrophobic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid: Similar structure without the ester group.
2-(2-Bromo-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid methyl ester: Similar structure with a bromo-acetyl group instead of a chloro-acetyl group.
Uniqueness
2-(2-Chloro-acetyl)-6-oxo-hexahydro-pyridazine-4-carboxylic acid methyl ester is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The chloro-acetyl group offers a site for nucleophilic substitution, while the pyridazine ring provides a stable scaffold for further functionalization. The methyl ester group enhances the compound’s solubility and reactivity in organic solvents.
Properties
IUPAC Name |
methyl 2-(2-chloroacetyl)-6-oxodiazinane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4/c1-15-8(14)5-2-6(12)10-11(4-5)7(13)3-9/h5H,2-4H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJFZYQBNQJTSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
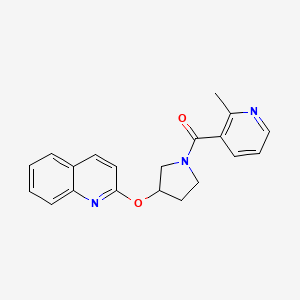
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2395423.png)
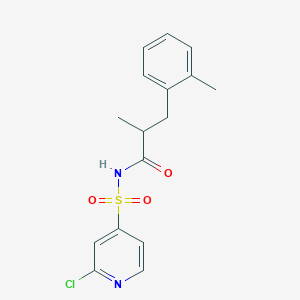
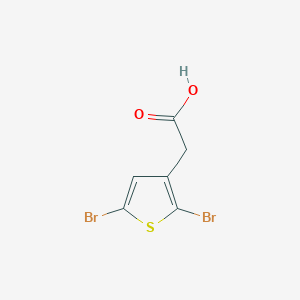

![5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2395431.png)
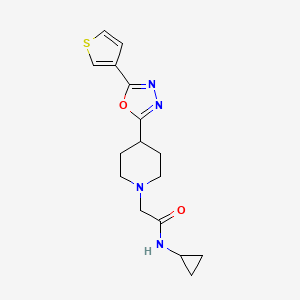
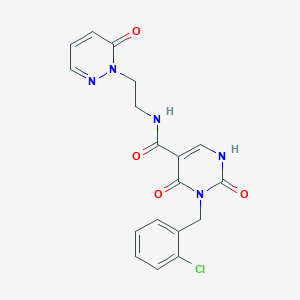

![1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2395437.png)
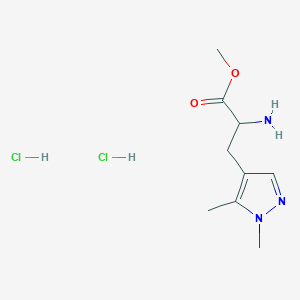
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395439.png)
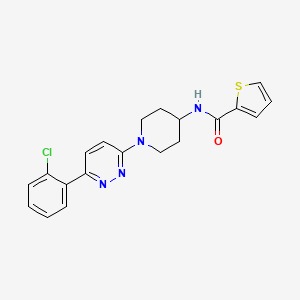
amine](/img/structure/B2395445.png)
